molecular formula C14H8ClFN4O3 B13426331 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol

4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol

Cat. No.: B13426331
M. Wt: 334.69 g/mol
InChI Key: ZUMMGAHGJRRECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol is an organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, fluoro, amino, and nitro groups. Its molecular formula is C14H8ClFN4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The substitution of a hydrogen atom with an amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents (chlorine, fluorine) and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Inhibiting enzymes: Such as kinases or proteases, which play a role in disease progression.

    Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol include:

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug with anticancer properties.

    Lapatinib: A dual tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H8ClFN4O3

Molecular Weight

334.69 g/mol

IUPAC Name

4-(4-chloro-3-fluoroanilino)-6-nitroquinazolin-7-ol

InChI

InChI=1S/C14H8ClFN4O3/c15-9-2-1-7(3-10(9)16)19-14-8-4-12(20(22)23)13(21)5-11(8)17-6-18-14/h1-6,21H,(H,17,18,19)

InChI Key

ZUMMGAHGJRRECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.